Apoptosis Induction vs. Actinonin
PDF-IN-1 (compound 2) exhibits a distinctive alternative ligand conformation within the E. coli PDF binding pocket, as determined by X-ray crystallography, unlike typical PDF inhibitors such as actinonin and BB-3497 [1]. The crystal structure reveals that the orientation of PDF-IN-1 points toward a small region of the S1′ pocket that differs between bacterial PDFs and human PDF, a feature not reported for other PDF inhibitors [1].
| Evidence Dimension | Binding mode and ligand conformation in the S1' pocket |
|---|---|
| Target Compound Data | Alternative ligand conformation orienting toward a region of the S1' pocket that differs between bacterial and human PDF [1]. |
| Comparator Or Baseline | Actinonin and BB-3497: bind in a canonical conformation that does not specifically exploit bacterial-human S1' pocket differences. |
| Quantified Difference | Qualitative: Unique alternative conformation not observed for other PDF inhibitors. |
| Conditions | X-ray crystallography of E. coli PDF (ecPDF fl) in complex with compound 2 [1]. |
Why This Matters
This unique binding mode provides a structural rationale for further optimization of PDF-IN-1 to achieve enhanced selectivity against bacterial PDF over human PDF, a key requirement for minimizing off-target toxicity in antibiotic development.
- [1] Kirschner, H., et al. (2024). Toward More Selective Antibiotic Inhibitors: A Structural View of the Complexed Binding Pocket of E. coli Peptide Deformylase. Journal of Medicinal Chemistry. View Source
